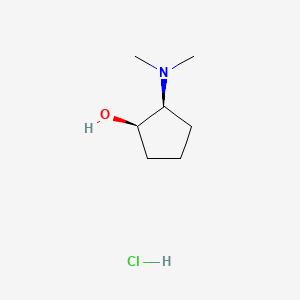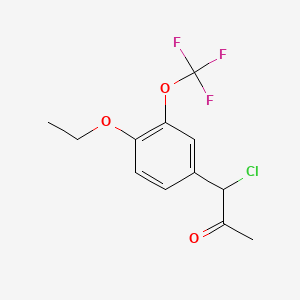
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O3 It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethoxy group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H12ClF3O3 |
|---|---|
Poids moléculaire |
296.67 g/mol |
Nom IUPAC |
1-chloro-1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O3/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clé InChI |
DSQQRQMIONPPAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


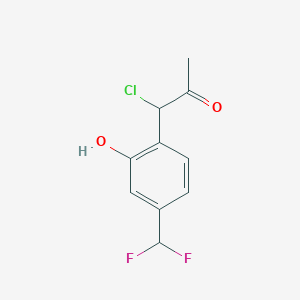
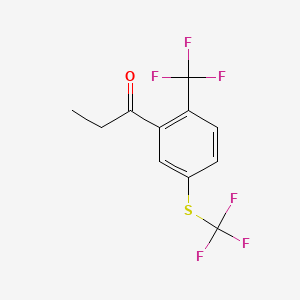
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
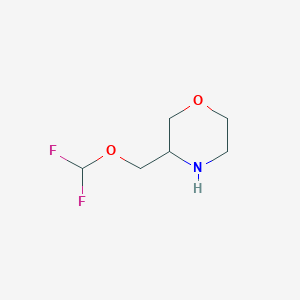
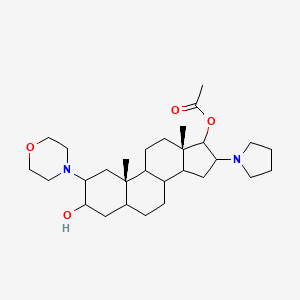

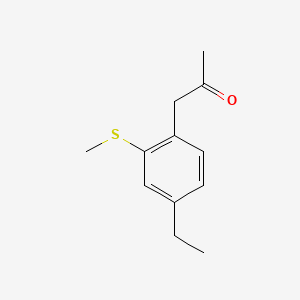
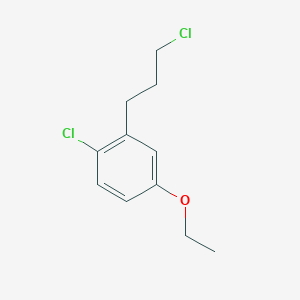
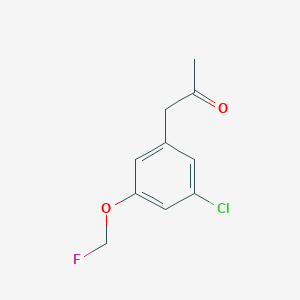
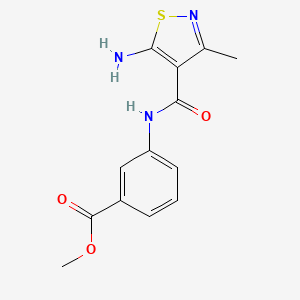

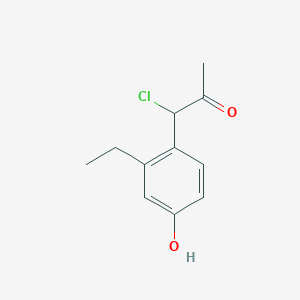
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
